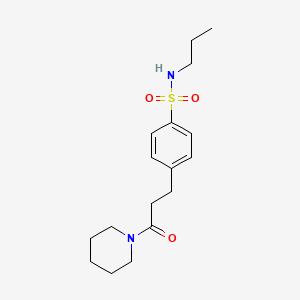![molecular formula C21H19ClN4O B7705320 4-chloro-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7705320.png)
4-chloro-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known by its chemical name, GSK690693, and has been the subject of several studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mecanismo De Acción
GSK690693 inhibits the activity of several protein kinases, including AKT, which is involved in cell proliferation and survival. This inhibition leads to a decrease in cell survival and an increase in apoptosis in cancer cells. GSK690693 has also been shown to inhibit the activity of other kinases, including PDK1 and SGK, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
GSK690693 has been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models. It has also been shown to reduce inflammation and improve cognitive function in animal models of neurodegenerative diseases. In addition, GSK690693 has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using GSK690693 in lab experiments is its specificity for certain protein kinases, which allows for targeted inhibition of specific signaling pathways. However, one limitation of using GSK690693 is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on GSK690693. One area of interest is the development of more specific inhibitors of AKT and other protein kinases, which could lead to more targeted therapies for cancer and other diseases. Another area of interest is the investigation of GSK690693's potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to investigate the potential toxicity of GSK690693 and its effects on normal cells.
Métodos De Síntesis
The synthesis of GSK690693 involves several steps, starting with the reaction of 2-chloro-5-nitrobenzamide with 6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline in the presence of a base. The resulting intermediate is then reduced to the corresponding amine using a reducing agent. The final step involves the reaction of the amine with 4-chlorobenzoyl chloride to yield GSK690693.
Aplicaciones Científicas De Investigación
GSK690693 has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. It has been shown to inhibit the activity of several protein kinases, including AKT, which is involved in cell proliferation and survival. This inhibition has been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models.
Propiedades
IUPAC Name |
4-chloro-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O/c1-3-10-26-20-17(12-15-11-13(2)4-9-18(15)23-20)19(25-26)24-21(27)14-5-7-16(22)8-6-14/h4-9,11-12H,3,10H2,1-2H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUVORWMMXCHQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]methanesulfonamide](/img/structure/B7705244.png)
![N-[1-(4-Еthoxyphenyl)ethylideneamino]-2-(2-methoxyphenoxy)acetamide](/img/structure/B7705251.png)
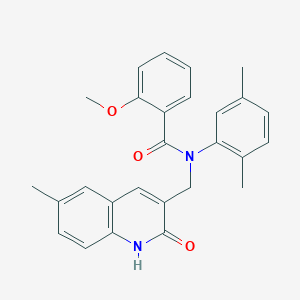
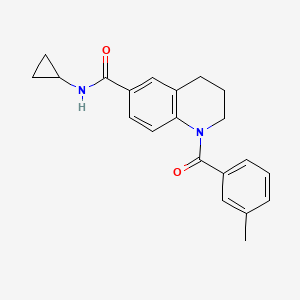
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7705287.png)
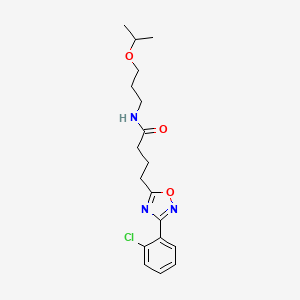
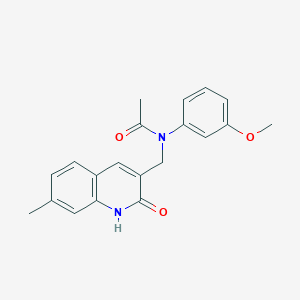
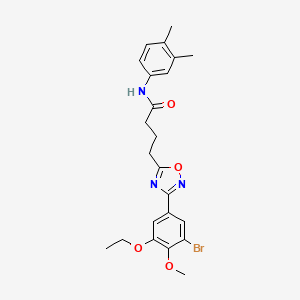
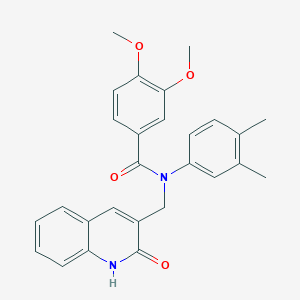
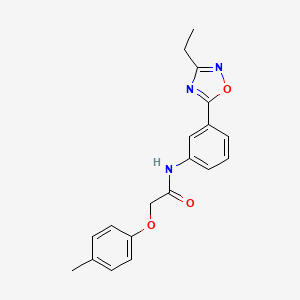
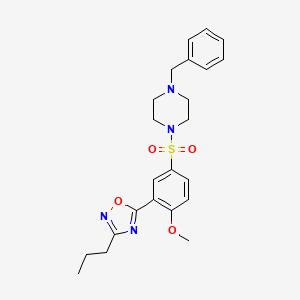
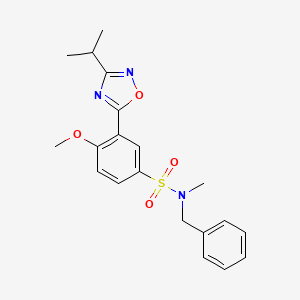
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7705335.png)
